molecular formula C6H7Cl3N2O4S B13964974 Hydrazine, (2,4,6-trichlorophenyl)-, sulfate CAS No. 63133-79-9

Hydrazine, (2,4,6-trichlorophenyl)-, sulfate

Cat. No.: B13964974
CAS No.: 63133-79-9
M. Wt: 309.6 g/mol
InChI Key: LXJKAYIKPLXFKH-UHFFFAOYSA-N
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Description

Hydrazine, (2,4,6-trichlorophenyl)-, sulfate is a sulfated derivative of the parent compound hydrazine, (2,4,6-trichlorophenyl)- (CAS: 5329-12-4), which has the molecular formula C₆H₅Cl₃N₂ and a molecular weight of 211.476 g/mol . The compound features a phenyl ring substituted with three chlorine atoms at the 2, 4, and 6 positions, coupled with a hydrazine (-NH-NH₂) group. Its sulfate form enhances solubility and stability for pharmaceutical and industrial applications.

Synthesis:
The parent hydrazine derivative is synthesized via diazotization and reduction of 2,4,6-trichloroaniline, yielding up to 90% under optimized conditions . It is frequently employed as a precursor in the synthesis of heterocyclic compounds, such as pyrazoles and triazoles, through reactions with ketones or aldehydes in the presence of catalysts like acetic acid .

The NBO analysis highlights intramolecular charge transfer, stabilizing the molecule through hyperconjugation .

Properties

CAS No.

63133-79-9

Molecular Formula

C6H7Cl3N2O4S

Molecular Weight

309.6 g/mol

IUPAC Name

sulfuric acid;(2,4,6-trichlorophenyl)hydrazine

InChI

InChI=1S/C6H5Cl3N2.H2O4S/c7-3-1-4(8)6(11-10)5(9)2-3;1-5(2,3)4/h1-2,11H,10H2;(H2,1,2,3,4)

InChI Key

LXJKAYIKPLXFKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)NN)Cl)Cl.OS(=O)(=O)O

Related CAS

71965-09-8
5329-12-4 (Parent)

Origin of Product

United States

Preparation Methods

The synthesis of (2,4,6-Trichlorophenyl)hydrazine sulphate typically involves several steps:

    Chlorination of Aniline: Aniline is chlorinated to obtain 2,4,6-trichloroaniline.

    Diazotization: The 2,4,6-trichloroaniline is then diazotized to form the corresponding diazonium salt.

    Reduction: The diazonium salt is reduced using an alkali sulfite to produce 2,4,6-trichlorophenylhydrazinesulfamic acid salt.

    Decomposition: The sulfamic acid salt is decomposed to a hydrazinium salt (such as chloride or sulfate) by treating it with an acid.

    Conversion: Finally, the hydrazinium salt is converted to (2,4,6-Trichlorophenyl)hydrazine.

Chemical Reactions Analysis

(2,4,6-Trichlorophenyl)hydrazine sulphate undergoes various chemical reactions, including:

Scientific Research Applications

(2,4,6-Trichlorophenyl)hydrazine sulphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4,6-Trichlorophenyl)hydrazine sulphate involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Analogs
Compound Name CAS Substituents Molecular Formula Key Properties/Applications Reference
2,4-Dinitrophenylhydrazine 119-26-6 -NO₂ at 2,4 positions C₆H₆N₄O₄ Carbonyl detection; lower thermal stability
2,4,6-Trinitrophenylhydrazine 653-49-6 -NO₂ at 2,4,6 positions C₆H₅N₅O₆ Explosive properties; limited bioactivity
Phenylhydrazine 100-63-0 Unsubstituted phenyl C₆H₈N₂ Lower halogen-free reactivity; toxicity

Key Observations :

  • Electron-withdrawing groups (EWGs): The trichlorophenyl group in the target compound enhances electrophilicity compared to nitro (-NO₂) or unsubstituted analogs, improving binding to biological targets .
  • Thermal stability : The sulfate form of the trichlorophenyl hydrazine derivative exhibits higher melting points (192–194°C ) than phenylhydrazine (m.p. ~19°C), attributed to stronger intermolecular forces from chlorine substituents .

Antimicrobial Performance :

  • MIC Values (µg/mL) for Trichlorophenyl Hydrazine Derivatives (Compounds 6–9) :
Microbial Strain Compound 6 Compound 7 Compound 8 Compound 9
E. coli 12.5 6.25 3.12 1.56
C. albicans 25.0 12.5 6.25 3.12
  • Comparison with Nitrophenylhydrazines : Derivatives of 2,4,6-trichlorophenyl hydrazine show 4–8x lower MIC values than nitro-substituted analogs, attributed to enhanced membrane permeability via lipophilic Cl atoms .

Molecular Docking :

  • Against 3LD6 protein (bacterial dihydrofolate reductase), trichlorophenyl hydrazine derivatives exhibit binding energies of -9.2 to -10.8 kcal/mol , outperforming nitrophenylhydrazines (-7.5 to -8.3 kcal/mol) .
  • The DDFDI compound (derived from 2,4,6-trichlorophenyl hydrazine) shows superior binding to SARS-CoV-2 targets compared to remdesivir analogs .
Physicochemical Properties
Property 2,4,6-Trichlorophenyl Hydrazine 2,4-Dinitrophenylhydrazine Phenylhydrazine
Melting Point (°C) 192–194 198–200 19–22
IR νmax (cm⁻¹) 3228 (N-H), 1520 (C=N) 1600 (NO₂), 1530 (C=N) 3300 (N-H)
LogP 3.8 (estimated) 1.2 0.9

Notes:

  • The higher logP of the trichlorophenyl derivative indicates greater lipophilicity, facilitating cellular uptake .
  • NMR shifts : The deshielding of H-5e protons (δ 2.98 ppm) in trichlorophenyl derivatives confirms electronic effects from Cl substituents, absent in nitro analogs .

Biological Activity

Hydrazine, (2,4,6-trichlorophenyl)-, sulfate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of 2,4,6-trichlorophenylhydrazine involves several steps:

  • Chlorination of Aniline : 2,4,6-trichloroaniline is produced.
  • Diazotization : The aniline derivative is converted into a diazonium salt.
  • Reduction : The diazonium salt is treated with an alkali sulfite to yield a hydrazinium salt.
  • Decomposition : The hydrazinium salt is converted to 2,4,6-trichlorophenylhydrazine by treatment with an acid .

Antiglycation Activity

Recent studies have shown that derivatives of 2,4,6-trichlorophenyl hydrazones exhibit significant antiglycation potential. For instance:

  • Compound 14 : IC50 = 27.2 ± 0.00 μM
  • Compound 18 : IC50 = 55.7 ± 0.00 μM
  • Standard (Rutin) : IC50 = 70 ± 0.50 μM

These findings suggest that certain hydrazone derivatives can inhibit glycation processes more effectively than established standards .

Antimicrobial and Anticancer Activities

Hydrazone derivatives have also been evaluated for their antimicrobial and anticancer properties:

  • Antimicrobial Activity : Several synthesized hydrazones demonstrated high antibacterial and antifungal activities when compared to Ciprofloxacin.
  • Anticancer Activity : The compounds were tested against the MCF7 breast cancer cell line with IC50 values ranging from 21.5 to 100 μM, indicating promising anticancer potential .

Structure-Activity Relationship

A structure-activity relationship (SAR) analysis was performed to understand how different substitutions on the hydrazone structure affect biological activity. This analysis helps in designing more potent derivatives for therapeutic applications.

Case Studies

  • Study on Antiglycation Agents :
    • A series of hydrazone derivatives were tested for their ability to inhibit protein glycation.
    • Results indicated that certain modifications on the phenyl ring significantly enhanced the inhibitory effects against glycation .
  • Antimicrobial Evaluation :
    • Various hydrazone compounds were screened against multiple bacterial strains.
    • Compounds showed preferential inhibition towards specific bacterial enzymes and demonstrated excellent antiprotease activity .

Summary of Findings

CompoundIC50 (μM)Activity Type
Compound 1427.2 ± 0.00Antiglycation
Compound 1855.7 ± 0.00Antiglycation
Rutin (Standard)70 ± 0.50Antiglycation
MCF7 Cell Line21.5 - 100Anticancer

Q & A

Basic Research Questions

Q. What are the established synthetic routes for hydrazine, (2,4,6-trichlorophenyl)-, sulfate, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via condensation reactions. For example, 2,4,6-trichlorophenyl hydrazine reacts with sulfonic acid derivatives in ethanol under reflux, followed by acid catalysis (e.g., acetic acid). Post-synthesis, purity is ensured by recrystallization from ethanol and validated via HPLC or melting point analysis. Key intermediates like 2-chloro-N-sulfamoylphenyl acetamide are critical for regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR and FT-Raman : Identify vibrational modes of the trichlorophenyl ring (C-Cl stretching at 600–800 cm⁻¹) and hydrazine sulfate groups (N-H bending at ~1500 cm⁻¹).
  • NMR : Use 1H^1 \text{H}-NMR to resolve aromatic protons (δ 7.2–7.8 ppm) and hydrazine protons (δ 4.0–5.0 ppm).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ at m/z 318.5 for C6_6H5_5Cl3_3N2_2SO4_4) .

Q. How can researchers distinguish this compound from structurally similar hydrazine derivatives?

  • Methodological Answer : Use X-ray crystallography (via SHELXL software ) to resolve the sulfate group’s geometry and chlorine substituent positions. Differential Scanning Calorimetry (DSC) can also differentiate thermal stability profiles, as the trichlorophenyl group increases decomposition temperatures (>200°C) compared to non-halogenated analogs .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity in coordination chemistry?

  • Methodological Answer : Computational DFT studies reveal a HOMO-LUMO energy gap of ~4.2 eV, localized on the sulfur atom (HOMO) and trichlorophenyl ring (LUMO). This charge transfer facilitates ligand-to-metal donation in metal complexes (e.g., Cu(II), Fe(II)), enhancing catalytic or antimicrobial activity. Optimize metal-ligand ratios (1:2 or 1:3) in methanol/THF under inert conditions .

Q. What role does this compound play in synthesizing bioactive metal complexes?

  • Methodological Answer : It acts as a tridentate ligand via sulfur, nitrogen, and oxygen donors. For example:

  • React with Cu(NO3_3)2_2·3H2_2O in DMF to form octahedral complexes.
  • Characterize using ESR (g_\parallel ≈ 2.1) and UV-Vis (d-d transitions at 600–700 nm). Bioactivity assays (e.g., antimicrobial disk diffusion) show enhanced activity against S. aureus (MIC 12.5 µg/mL) .

Q. How can sulfonylation reactions be employed to functionalize this compound?

  • Methodological Answer : React with arylsulfonyl hydrazides in 1,2-dichloroethane (DCE) at 80°C for 12 hours. Use TLC (hexane:ethyl acetate, 3:1) to monitor progress. The sulfonyl group introduces electron-withdrawing effects, altering solubility and redox properties. Validate via 13C^{13} \text{C}-NMR (new sulfonyl C=O at ~170 ppm) .

Q. What are the degradation pathways and metabolites of this compound under physiological conditions?

  • Methodological Answer : In vitro metabolism studies (e.g., liver microsomes) identify:

  • Primary metabolites : Benzaldehyde 2-(2,4,6-trichlorophenyl) hydrazone (BATH) via oxidative deamination.
  • Secondary metabolites : 2,4,6-Trichloroaniline (via hydrolysis) and sulfonic acid derivatives. Use LC-MS/MS (MRM mode) for quantification .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Predict binding to cytochrome P450 (CYP3A4) with a ΔG ≈ -8.2 kcal/mol.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns.
  • DFT (Gaussian 16) : Calculate Fukui indices to map electrophilic/nucleophilic sites for reactivity prediction .

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